molecular formula C17H12ClN3O3 B12884776 4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide CAS No. 832102-28-0

4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide

Cat. No.: B12884776
CAS No.: 832102-28-0
M. Wt: 341.7 g/mol
InChI Key: AOEUGQNYIVSOFK-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chloro and nitro functional groups in the benzamide structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide typically involves the following steps:

    Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: The 2-methylquinoline is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Nitration: The chlorinated product undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: Finally, the nitro-chloro compound is reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methyl group on the quinoline ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

    Reduction: 4-Chloro-N-(2-methylquinolin-6-yl)-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Chloro-N-(2-carboxyquinolin-6-yl)-2-nitrobenzamide.

Scientific Research Applications

4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs, particularly for its potential anticancer and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.

    Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors involved in critical biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(2-methylquinolin-6-yl)-2-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.

    4-Chloro-N-(2-carboxyquinolin-6-yl)-2-nitrobenzamide: An oxidized form with a carboxylic acid group.

    2-Methylquinoline: The parent compound without the chloro and nitro substitutions.

Uniqueness

4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups in the quinoline framework makes it a versatile compound for various applications in medicinal chemistry and industrial processes.

Properties

CAS No.

832102-28-0

Molecular Formula

C17H12ClN3O3

Molecular Weight

341.7 g/mol

IUPAC Name

4-chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide

InChI

InChI=1S/C17H12ClN3O3/c1-10-2-3-11-8-13(5-7-15(11)19-10)20-17(22)14-6-4-12(18)9-16(14)21(23)24/h2-9H,1H3,(H,20,22)

InChI Key

AOEUGQNYIVSOFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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